H-Lys(Z)-OMe.HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

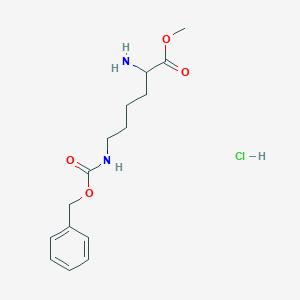

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27894-50-4 | |

| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Lys(Z)-OMe.HCl: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of H-Lys(Z)-OMe.HCl, a critical building block in peptide chemistry. The information presented herein is intended to equip researchers and professionals in drug development and related fields with the detailed knowledge required for the effective utilization of this compound.

Chemical Properties and Structure

This compound, also known as Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine.[1] In this form, the epsilon-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified as a methyl ester. The alpha-amino group is present as a hydrochloride salt. These modifications allow for regioselective reactions in peptide synthesis.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [2] |

| Molecular Weight | 330.81 g/mol | [2] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 114-118 °C | |

| Optical Activity | [α]20/D +13.0 to +17.0° (c=1, H₂O) | |

| Solubility | Soluble in DMSO | |

| Purity (typical) | ≥97.5% (HPLC) |

Structural Information

The chemical structure of this compound is foundational to its role in synthesis. The Z-group provides robust protection to the side-chain amine, while the methyl ester protects the C-terminus.

| Identifier | Value | Reference |

| SMILES | COC(=O)--INVALID-LINK--OCC1=CC=CC=C1)N.Cl | [2] |

| InChI | InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | [2] |

Experimental Protocols

This compound is a valuable reagent for solution-phase peptide synthesis. The following protocols provide detailed methodologies for its use in the formation of a dipeptide, followed by the deprotection of the Z-group.

Synthesis of a Dipeptide: Fmoc-Ala-Lys(Z)-OMe

This protocol details the coupling of N-α-Fmoc-L-alanine (Fmoc-Ala-OH) with this compound to form the dipeptide Fmoc-Ala-Lys(Z)-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

Fmoc-Ala-OH

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) dropwise at room temperature and stir for 15 minutes to neutralize the hydrochloride salt, yielding the free amine.

-

-

Activation of Fmoc-Ala-OH:

-

In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to form the active ester.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Ala-OH solution to the neutralized H-Lys(Z)-OMe solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Fmoc-Ala-Lys(Z)-OMe.

-

Deprotection of the Z-group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain of the synthesized dipeptide using catalytic transfer hydrogenation.

Materials:

-

Fmoc-Ala-Lys(Z)-OMe

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or formic acid

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Reaction Setup:

-

Dissolve the Z-protected peptide, Fmoc-Ala-Lys(Z)-OMe (1.0 eq), in methanol.

-

Carefully add 10% Pd/C (catalytic amount, e.g., 10-20% by weight of the peptide).

-

Add ammonium formate (excess, e.g., 5-10 eq) or formic acid as the hydrogen donor.

-

-

Hydrogenolysis:

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, Fmoc-Ala-Lys-OMe.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Expected ¹H NMR Spectrum of this compound:

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.1 ppm (singlet, 2H): Methylene protons of the benzyloxycarbonyl group (-O-CH₂-Ph).

-

~3.7 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).

-

~4.0 ppm (triplet, 1H): Alpha-proton of the lysine backbone.

-

~3.1 ppm (quartet, 2H): Epsilon-methylene protons of the lysine side chain adjacent to the Z-protected amine.

-

~1.2-1.9 ppm (multiplets, 6H): Beta, gamma, and delta methylene protons of the lysine side chain.

-

Broad signals for amine protons.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), such as acetonitrile/water with a small amount of formic acid for ESI.

Expected Mass Spectrum: For H-Lys(Z)-OMe (the free base), the expected [M+H]⁺ ion would be at m/z 331.19. The hydrochloride salt itself is not typically observed directly. High-resolution mass spectrometry can be used to confirm the elemental composition.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationships in the synthetic application of this compound.

Caption: Workflow for dipeptide synthesis and subsequent Z-group deprotection.

Caption: Logical flow of the synthetic transformation.

References

An In-depth Technical Guide to the Function of the Z-Protecting Group in Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry, serving as a robust protecting group for amines. Its application to lysine, an amino acid with two primary amino groups (α-amino and ε-amino), is critical for the controlled synthesis of peptides and other complex molecules. This guide provides a detailed overview of the Z-group's function, its application in handling lysine's unique structure, and the relevant experimental considerations.

Core Function of the Z-Protecting Group

The primary role of any protecting group in synthesis is to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions.[1] Lysine presents a specific challenge due to its two nucleophilic amino groups. During peptide synthesis, it is essential to differentiate between the α-amino group, which forms the peptide bond, and the side-chain ε-amino group.

The Z-group, a carbamate, effectively deactivates the nucleophilicity of the amino group it is attached to.[2] Its key functions and characteristics include:

-

Prevention of Side Reactions : By protecting the ε-amino group of lysine (forming N-ε-Z-lysine), the Z-group prevents the formation of branched peptides where the peptide chain could erroneously extend from the side chain.[3]

-

Stability : The Z-group is stable under a wide range of conditions, including the basic conditions often used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, another common α-amino protecting group.[4][5] This stability is crucial for orthogonal protection strategies, where one protecting group can be removed without affecting another.[6][7]

-

Enhanced Crystallinity : The introduction of the aromatic Z-group often makes the protected amino acid derivatives easier to crystallize, which facilitates purification.[8]

-

Racemization Suppression : The Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[4][6]

The Z-group is particularly prominent in solution-phase peptide synthesis.[3] While less common in modern solid-phase peptide synthesis (SPPS) compared to groups like Boc (tert-butoxycarbonyl), its principles and applications remain fundamental to organic and medicinal chemistry.[3]

Chemical Properties and Orthogonality

The utility of the Z-group is defined by the specific conditions required for its removal, which are distinct from those used for other common protecting groups. This "orthogonality" allows for selective deprotection, a key principle in complex multi-step syntheses.[7]

-

Cleavage Conditions : The Z-group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).[7][8] This process is very mild and occurs under neutral pH, leaving most other functional groups intact.[2]

-

Acid Lability : Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF), can also cleave the Z-group.[4][9] This provides an alternative deprotection pathway, though it is less mild than hydrogenolysis.

-

Orthogonality with Fmoc and Boc : The Z-group is stable to the mild basic conditions (e.g., piperidine) used to remove Fmoc groups and the moderate acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove Boc groups.[3][4] This makes it an excellent choice for protecting the lysine side chain in both Fmoc- and Boc-based peptide synthesis strategies.[3]

Data Presentation: Deprotection Methods for Z-Group

The choice of deprotection method is critical and depends on the presence of other sensitive functional groups in the molecule. The following table summarizes common deprotection reagents and their typical conditions.

| Deprotection Method | Reagent/Catalyst | Typical Conditions | Key Considerations |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C (5-10%) | Methanol or Ethanol, Room Temp, 1 atm H₂ | Most common and mildest method.[7][8] Not suitable for molecules containing other reducible groups (e.g., alkynes, alkenes, some sulfur-containing residues like methionine). |

| Transfer Hydrogenolysis | Pd/C, H₂ donor (e.g., ammonium formate, cyclohexene) | Methanol or Ethanol, Reflux | Avoids the need for gaseous hydrogen. Can be faster than standard hydrogenation. |

| Strong Acidolysis | HBr in Acetic Acid (33%) | Room Temperature, 1-2 hours | Harsh conditions. Can cleave other acid-labile groups.[4] |

| Lewis Acidolysis | AlCl₃ in Hexafluoroisopropanol (HFIP) | Room Temperature | Offers good functional group tolerance and is a safer alternative to HBr/AcOH.[10] |

| Dissolving Metal Reduction | Sodium (Na) in liquid Ammonia (NH₃) | -78 °C | Very powerful reducing conditions, capable of cleaving even very stable Z-groups. Also reduces other groups.[4] |

Experimental Protocols

Protocol 1: Synthesis of N-ε-Z-L-lysine

This protocol describes the selective protection of the ε-amino group of L-lysine. The reaction relies on the differential basicity of the α- and ε-amino groups, often mediated by a copper complex to temporarily mask the α-position.

Materials:

-

L-lysine hydrochloride

-

Basic copper(II) carbonate

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF) / Water

-

Hydrochloric acid (HCl)

-

EDTA (Ethylenediaminetetraacetic acid)

Procedure:

-

L-lysine hydrochloride is dissolved in hot water and treated with basic copper(II) carbonate to form a copper chelate, which protects the α-amino and carboxyl groups.

-

The solution is cooled, and a solvent like THF is added, followed by sodium bicarbonate to act as a base.

-

Benzyl chloroformate is added dropwise to the cooled, stirring solution. The reaction is allowed to proceed for several hours at room temperature.

-

After the reaction, the copper is removed. This can be achieved by acidifying the solution with HCl and treating it with a chelating agent like EDTA or by bubbling hydrogen sulfide gas through the solution to precipitate copper sulfide.

-

The resulting N-ε-Z-L-lysine is then isolated, typically through crystallization, and its purity is confirmed by techniques like NMR and mass spectrometry.

Protocol 2: Deprotection of N-ε-Z-L-lysine via Catalytic Hydrogenolysis

This protocol details the removal of the Z-group to liberate the free ε-amino group.

Materials:

-

N-ε-Z-L-lysine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or similar solvent

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite™

Procedure:

-

The Z-protected lysine derivative is dissolved in a suitable solvent like methanol in a round-bottom flask.

-

A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere. The reaction is then stirred under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected product. The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involving the Z-protecting group in the context of lysine.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. bachem.com [bachem.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

solubility of H-Lys(Z)-OMe.HCl in different solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Nε-(Benzyloxycarbonyl)-L-lysine methyl ester hydrochloride, commonly abbreviated as H-Lys(Z)-OMe.HCl. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility experimentally. It includes a detailed experimental protocol, a structured table for data presentation, and a workflow diagram for solubility assessment.

Introduction to this compound

This compound is a protected amino acid derivative frequently used as a building block in peptide synthesis.[1] Its hydrochloride salt form is intended to enhance solubility and stability, facilitating its use in various reaction conditions.[1][2] Understanding the solubility of this compound in different solvents is critical for its effective application in synthetic chemistry, particularly for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

As comprehensive, peer-reviewed quantitative solubility data for this compound across a variety of solvents is scarce in the public domain, the following table is provided as a template for researchers to record their own experimental findings. This structured approach ensures data is recorded in a consistent and comparable manner.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Method | Equilibrium Time (h) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | e.g., pH of saturated soln |

| Methanol (MeOH) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |

| Ethanol (EtOH) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |

| Dichloromethane (DCM) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |

| Acetonitrile (ACN) | 25 | Shake-Flask | 24 | Data to be determined | Data to be determined | |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | Shake-Flask | 24 | Data to be determined | Data to be determined | Relevant for biological assays |

| Add other solvents as required |

Experimental Protocol for Solubility Determination

To generate the data for the table above, the Equilibrium Shake-Flask Method is recommended as it is considered a reliable and widely used technique for measuring thermodynamic solubility.[4][5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[4] A visual excess of solid should remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] The system should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 hours, but this should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[6][7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid. Filter the aliquot immediately through a syringe filter to remove all solid particles.[5][6]

-

Sample Preparation for Analysis: Dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method. HPLC is a common and precise technique for quantifying amino acid derivatives.[8][][10]

-

HPLC Method Development: A reversed-phase column (e.g., C18) is typically suitable. The mobile phase may consist of a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA). Detection can be performed via UV absorbance, typically between 200-280 nm.[10] A calibration curve must be generated using standard solutions of this compound of known concentrations.

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Replication: The entire experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

- 8. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Strategic Role of H-Lys(Z)-OMe·HCl in the Synthesis of Bioactive Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide science, the precise assembly of amino acids to create bioactive molecules is paramount. Among the arsenal of tools available to peptide chemists, protected amino acid derivatives play a crucial role in ensuring the fidelity of the synthetic process. This technical guide delves into the core functionalities and applications of Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, commonly known as H-Lys(Z)-OMe·HCl, a key building block in the solution-phase synthesis of bioactive peptides. We will explore its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of specific biologically active peptides, supported by quantitative data and workflow visualizations.

Fundamental Properties of H-Lys(Z)-OMe·HCl

H-Lys(Z)-OMe·HCl is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. This strategic combination of protecting groups makes it particularly suitable for solution-phase peptide synthesis.[1]

The key features of H-Lys(Z)-OMe·HCl include:

-

Nε-Z Protection: The benzyloxycarbonyl (Z) group is a well-established protecting group for the lysine side chain. It is stable under the conditions required for peptide coupling and can be removed under specific conditions, most commonly through catalytic hydrogenation.[2] This prevents unwanted side reactions at the ε-amino group during chain elongation.

-

C-Terminal Methyl Ester: The methyl ester protects the carboxylic acid functionality, preventing it from participating in the peptide bond formation until it is intentionally deprotected, typically through saponification (alkaline hydrolysis).

-

Free α-Amino Group: The presence of a free α-amino group (as a hydrochloride salt) allows for the direct coupling of the next amino acid in the peptide sequence.

A summary of the key chemical and physical properties of H-Lys(Z)-OMe·HCl is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [3] |

| Molecular Weight | 330.81 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | [1] |

| Reaction Suitability | Solution-phase peptide synthesis | [1] |

The Core of Bioactive Peptide Synthesis: Methodologies and Protocols

The utility of H-Lys(Z)-OMe·HCl is most evident in the stepwise, solution-phase synthesis of peptides. This classical approach, while often more labor-intensive than solid-phase peptide synthesis (SPPS), offers advantages in terms of scalability and purification of intermediates.

General Workflow for Dipeptide Synthesis using H-Lys(Z)-OMe·HCl

The following diagram illustrates a typical workflow for the synthesis of a dipeptide where H-Lys(Z)-OMe·HCl serves as the C-terminal residue.

Detailed Experimental Protocol: Synthesis of a Boc-Protected Dipeptide

This protocol provides a detailed methodology for the coupling of an N-terminally Boc-protected amino acid to H-Lys(Z)-OMe·HCl.

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Ala-OH)

-

H-Lys(Z)-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Activation: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Neutralization and Coupling: In a separate flask, dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

-

Reaction: Filter the DCU from the activated amino acid solution and add the filtrate to the neutralized H-Lys(Z)-OMe·HCl solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure Boc-protected dipeptide.

Deprotection Strategies

The selective removal of the protecting groups is a critical step in the synthesis of the final bioactive peptide.

Z-Group Removal (Catalytic Hydrogenation):

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. A common method is catalytic transfer hydrogenation, which offers a milder and often faster alternative to traditional hydrogenation with hydrogen gas.[4][5]

Protocol for Z-Group Deprotection by Catalytic Transfer Hydrogenation:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol or formic acid.

-

Add a hydrogen donor, such as formic acid or ammonium formate.[4]

-

Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Methyl Ester Saponification:

The C-terminal methyl ester is typically cleaved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (e.g., THF) and water.

Application in the Synthesis of Bioactive Peptides: The Case of Tuftsin Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory properties. Its synthesis and the synthesis of its analogs are of significant interest for therapeutic applications. H-Lys(Z)-OMe·HCl can be a key starting material for the solution-phase synthesis of tuftsin and its derivatives.

A study on the synthesis of tuftsin analogs containing an isopeptide bond utilized conventional solution-phase methods.[6] While the specific use of H-Lys(Z)-OMe·HCl is not explicitly detailed in the abstract, the general approach of stepwise elongation in solution is consistent with the application of such a building block. The synthesis would involve the coupling of a protected proline residue to the free α-amino group of H-Lys(Z)-OMe·HCl, followed by further chain elongation and deprotection steps.

The following table summarizes hypothetical quantitative data for the synthesis of a dipeptide intermediate for a tuftsin analog, based on typical yields in solution-phase synthesis.

| Reactants | Product | Coupling Method | Solvent | Yield (%) | Purity (%) |

| Boc-Pro-OH + H-Lys(Z)-OMe·HCl | Boc-Pro-Lys(Z)-OMe | DCC/HOBt | DCM | 85-95 | >95 (after chromatography) |

Experimental Workflow for Bioactivity Assessment

Once the desired peptide is synthesized and purified, its biological activity must be assessed. The following diagram outlines a general workflow for evaluating the bioactivity of a synthetic peptide.

A detailed protocol for a common bioactivity assay, the MTT assay for cell viability, is provided below.[7]

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Peptide Treatment: Treat the cells with various concentrations of the synthetic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Conclusion

H-Lys(Z)-OMe·HCl remains a valuable and versatile building block for the solution-phase synthesis of bioactive peptides. Its well-defined protecting group strategy allows for the controlled and sequential assembly of amino acids, leading to the creation of complex peptide structures. The methodologies and protocols outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The successful synthesis and subsequent bioactivity assessment of novel peptides will continue to drive innovation in the fields of medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. H-D-Lys(Z)-OMe HCl | C15H23ClN2O4 | CID 56777289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and functional studies of tuftsin analogs containing isopeptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups

For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is a foundational tool for innovation. The success of this intricate process hinges on a sophisticated strategy of temporarily masking reactive functional groups to direct the orderly assembly of amino acids. This guide provides a comprehensive exploration of the theory and practice of protecting groups in peptide synthesis, with a focus on the prevalent Boc and Fmoc strategies. Detailed experimental protocols, comparative data, and logical workflows are presented to equip the modern peptide chemist with the knowledge to navigate this critical aspect of their work.

The Principle of Orthogonal Protection in Peptide Synthesis

The art of peptide synthesis lies in the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another. However, amino acids are bifunctional molecules, and their side chains can also contain a variety of reactive moieties. Without a strategy to control their reactivity, a chaotic polymerization would occur. The concept of "protecting groups" is the solution to this challenge.[1] A protecting group is a chemical moiety that selectively blocks a functional group from reacting, is stable to the conditions of subsequent reactions, and can be removed under specific conditions without affecting the rest of the molecule.[1]

The elegance of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is rooted in the principle of orthogonality .[2][3] This principle dictates the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[2] This allows for the selective deprotection of one functional group while others remain intact, a crucial capability for the stepwise elongation of the peptide chain and for the synthesis of complex peptides with branches or cyclic structures.[3]

A typical peptide synthesis strategy involves three orthogonal classes of protecting groups:

-

Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]

-

Permanent side-chain protecting groups: These mask the reactive functionalities of the amino acid side chains and are only removed at the final step of the synthesis.[4]

-

Semi-permanent protecting groups: These are used for specific applications, such as on-resin cyclization or branching, and can be removed selectively without affecting the temporary or permanent groups.[2]

References

H-Lys(Z)-OMe.HCl: A Technical Guide for the Synthesis of Lysine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Lys(Z)-OMe.HCl, a key building block for the synthesis of lysine-containing peptides. This document details its chemical and physical properties, provides structured experimental protocols for its use in solution-phase peptide synthesis, and visualizes the critical steps of the synthesis process.

Core Properties of this compound

This compound, or Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine, where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester. This dual protection makes it a valuable reagent in solution-phase peptide synthesis.[1][2]

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound, facilitating its effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [3] |

| Molecular Weight | 330.81 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity (Assay) | ≥97.5% (HPLC) | [1][5] |

| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | [1][5] |

| Melting Point | 75-77 °C | [6] |

| Solubility | Soluble in DMSO (200 mg/mL) | [3] |

| Storage Conditions | 4°C, sealed storage, away from moisture. For solutions in solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Structural Information

The chemical structure of this compound is fundamental to understanding its reactivity and role in peptide synthesis.

Caption: Chemical structure of this compound.

Synthesis of Lysine-Containing Peptides: Experimental Protocols

The following section outlines a generalized, step-by-step protocol for the synthesis of a dipeptide using this compound in a solution-phase approach. This involves the coupling of an N-terminally protected amino acid, followed by deprotection steps.

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide, for instance, Fmoc-Ala-Lys(Z)-OMe, from this compound and Fmoc-Ala-OH, follows a logical sequence of protection, coupling, and deprotection steps.

Caption: General workflow for dipeptide synthesis using this compound.

Detailed Methodologies

Protocol 1: Coupling of an N-Protected Amino Acid

This protocol describes the formation of a peptide bond between this compound and an N-Fmoc protected amino acid.

-

Materials:

-

This compound

-

N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the N-Fmoc amino acid solution to 0 °C in an ice bath and add DCC (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-Lys(Z)-OMe solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group

The Z-group is typically removed by catalytic transfer hydrogenation, a milder alternative to high-pressure hydrogenation.

-

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Formic acid or Ammonium formate (as a hydrogen donor)

-

Methanol

-

-

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Add formic acid or ammonium formate as the hydrogen donor.[1][7]

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

-

Caption: Deprotection of the Z-group via catalytic transfer hydrogenation.

Protocol 3: Saponification of the Methyl Ester

Hydrolysis of the methyl ester is necessary for C-terminal elongation or to obtain the free carboxylic acid. Caution is advised as this step can sometimes lead to racemization.[6] The use of lithium hydroxide (LiOH) is often preferred to minimize this risk.[8][9]

-

Materials:

-

Peptide methyl ester

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the peptide methyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with 1 M HCl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Conclusion

This compound is a versatile and valuable reagent for the incorporation of lysine into peptides via solution-phase synthesis. Its protective group strategy allows for selective reactions at the N-terminus, C-terminus, and the lysine side chain. The protocols outlined in this guide provide a framework for the successful synthesis of lysine-containing peptides. Researchers should optimize these conditions based on the specific peptide sequence and scale of the reaction. Careful monitoring of each step is crucial to ensure high purity and yield of the final product.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 8. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 9. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Lys(Z)-OMe.HCl

These application notes provide a comprehensive protocol for the synthesis of peptides in solution-phase, specifically incorporating the protected amino acid H-Lys(Z)-OMe.HCl (Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride). This method is particularly suited for the synthesis of di- or tripeptides and peptide fragments, offering a cost-effective alternative to solid-phase synthesis for larger scale production.

Introduction

Solution-phase peptide synthesis is a classical yet powerful technique for constructing peptide chains. This method involves the sequential coupling of protected amino acids in a homogenous solution, followed by deprotection and purification steps. The use of this compound provides a lysine residue with its ε-amino group protected by a benzyloxycarbonyl (Z) group and its C-terminus protected as a methyl ester (OMe). This orthogonal protection strategy allows for the selective deprotection of the Nα-amino group for chain elongation, while the side chain and C-terminus remain protected.

This protocol will detail the coupling of an Nα-protected amino acid to this compound, followed by the deprotection of the Nα-group, and finally, the saponification of the methyl ester and hydrogenolysis of the Z-group.

Experimental Protocols

Materials and Reagents

-

This compound

-

Nα-Boc-protected amino acid (e.g., Boc-Ala-OH, Boc-Gly-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

Step 1: Coupling of Nα-Boc-Amino Acid to this compound

This procedure describes the coupling of an Nα-Boc-protected amino acid to the free amino group of this compound using DCC and HOBt as coupling agents.

-

Preparation of H-Lys(Z)-OMe: Dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.1 eq) dropwise at 0°C and stir for 20 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve the Nα-Boc-amino acid (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in DCM to this solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the solution from step 2 to the solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Nα-Deprotection of the Boc Group

This step involves the removal of the Nα-Boc protecting group to allow for further chain elongation or to yield the final dipeptide with a free N-terminus.

-

Deprotection Reaction: Dissolve the Boc-protected dipeptide from Step 1 in a solution of 25-50% TFA in DCM.

-

Reaction Time: Stir the solution at room temperature for 1-2 hours.

-

Monitoring the Reaction: Monitor the deprotection by TLC until the starting material is consumed.

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM several times to ensure complete removal of TFA.

-

The resulting product is the TFA salt of the dipeptide, which can be used directly in the next coupling step or neutralized for other applications.

-

Step 3: Final Deprotection (Saponification and Hydrogenolysis)

This two-part final deprotection removes the C-terminal methyl ester and the lysine side-chain Z-group.

-

Reaction Setup: Dissolve the protected dipeptide in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Reaction Setup: Dissolve the product from the saponification step in methanol.

-

Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final deprotected dipeptide.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a dipeptide, Boc-Ala-Lys(Z)-OMe.

| Parameter | Value |

| Step 1: Coupling | |

| This compound | 1.0 eq |

| Boc-Ala-OH | 1.0 eq |

| DCC | 1.1 eq |

| HOBt | 1.0 eq |

| DIPEA | 1.1 eq |

| Reaction Time | 12-24 hours |

| Temperature | 0°C to Room Temp. |

| Typical Yield | 85-95% |

| Step 2: Nα-Deprotection | |

| TFA in DCM | 25-50% |

| Reaction Time | 1-2 hours |

| Temperature | Room Temp. |

| Typical Yield | >95% (quantitative) |

| Step 3.1: Saponification | |

| LiOH | 1.5 eq |

| Reaction Time | 2-4 hours |

| Temperature | Room Temp. |

| Typical Yield | 80-90% |

| Step 3.2: Hydrogenolysis | |

| 10% Pd/C | 10-20% w/w |

| Reaction Time | 12-24 hours |

| Temperature | Room Temp. |

| Typical Yield | >95% (quantitative) |

Visualization

The following diagram illustrates the workflow for the solution-phase synthesis of a dipeptide using this compound.

Caption: Workflow of solution-phase dipeptide synthesis.

Application Notes and Protocols for the Coupling Reaction of H-Lys(Z)-OMe.HCl with N-α-Protected Amino Acids using DCC and HOBt

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of the amino acid derivative H-Lys(Z)-OMe.HCl with an N-α-protected amino acid using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) methodology. This procedure is a cornerstone of solution-phase peptide synthesis, enabling the formation of a peptide bond.

Introduction

The formation of a peptide bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. The DCC/HOBt coupling method is a widely used and cost-effective approach for this purpose. DCC acts as the activating agent for the carboxylic acid, while HOBt is an additive that enhances the reaction rate and, crucially, suppresses racemization of the chiral amino acid centers.[1] This method is particularly suitable for solution-phase synthesis, although the removal of the dicyclohexylurea (DCU) byproduct, which is sparingly soluble, requires careful purification steps.[1]

Reaction Principle

The coupling reaction proceeds in several steps:

-

The carboxyl group of the N-α-protected amino acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then react with the amino group of H-Lys(Z)-OMe to form the desired peptide bond.

-

However, the O-acylisourea intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, a non-reactive byproduct.

-

HOBt mitigates these side reactions by rapidly converting the O-acylisourea into an HOBt-active ester. This active ester is less reactive than the O-acylisourea, which reduces the risk of racemization, yet it is sufficiently reactive to couple efficiently with the amine component.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the coupling of an N-α-Boc-protected amino acid (Boc-Phe-(D)Trp) with this compound.

| Parameter | Value | Reference |

| Reactants | ||

| H-(D)Trp-Lys(Z)-OMe.HCl | 1.0 eq | US04435385 |

| Boc-Phe-OH | 1.0 eq | US04435385 |

| DCC | 1.0 eq | US04435385 |

| HOBt | 1.0 eq | US04435385 |

| Triethylamine (NEt3) | 1.0 eq | US04435385 |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 10 mL / g of amine | US04435385 |

| Reaction Conditions | ||

| Initial Temperature | -20 °C | US04435385 |

| Intermediate Temperature | 0 °C | US04435385 |

| Final Temperature | Room Temperature | US04435385 |

| Reaction Time | ~18 hours at 0°C, then 1 day at RT | US04435385 |

| Work-up & Purification | ||

| DCU Removal | Filtration | [2] |

| Product Isolation | Precipitation with water from methanol | US04435385 |

| Yield | ||

| Expected Yield | Not specified in reference, but generally moderate to high |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a dipeptide by coupling an N-α-protected amino acid with this compound using DCC and HOBt.

Materials:

-

N-α-protected amino acid (e.g., Boc-Phe-OH)

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (NEt3) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized Water

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 10 mL per gram).

-

To this solution, add the N-α-protected amino acid (e.g., Boc-Phe-OH, 1.0 eq) and HOBt (1.0 eq).

-

Add triethylamine (1.0 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature until all solids are dissolved.

-

-

Activation and Coupling:

-

Cool the reaction mixture to -20 °C using an appropriate cooling bath.

-

In a separate flask, dissolve DCC (1.0 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the DCC solution to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to stir for approximately 18 hours at 0 °C, followed by 1 day at room temperature. A white precipitate of dicyclohexylurea (DCU) will form during the reaction.

-

-

Work-up and Product Isolation:

-

After the reaction is complete (monitored by TLC), filter off the precipitated DCU and wash the filter cake with a small amount of DMF.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dissolve the resulting residue in methanol.

-

Add water to the methanol solution until precipitation of the product is observed.

-

Collect the solid product by filtration, wash it with a 4:1 mixture of water/methanol, and dry it under vacuum to yield the purified peptide.

-

-

Purification (Alternative):

-

After filtration of DCU, the filtrate can be diluted with a suitable organic solvent like ethyl acetate.

-

The organic layer should be washed sequentially with 1 N HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization if necessary.[2]

-

Visualizations

References

Deprotection of Z-Group from Lysine Methyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under various conditions and its susceptibility to removal under specific, mild protocols make it highly valuable. This document provides detailed application notes and protocols for the deprotection of the Z-group from a lysine methyl ester substrate, a common step in the synthesis of lysine-containing molecules. The primary methods covered are catalytic hydrogenation and acidolysis.

Overview of Deprotection Strategies

The removal of the Z-group is most commonly achieved via hydrogenolysis. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds under mild conditions and results in the formation of the free amine, toluene, and carbon dioxide as byproducts. An alternative method, particularly useful when the molecule contains other functionalities susceptible to reduction (like alkenes or alkynes), is acidolysis using reagents such as hydrogen bromide (HBr) in acetic acid.[1][2][3]

Comparative Data of Deprotection Conditions

The selection of a deprotection method depends on the overall molecular structure, functional group tolerance, and desired reaction scale. The following table summarizes common conditions for the deprotection of Z-protected lysine methyl ester.

| Method | Reagents & Catalyst | Solvent | Temperature | Time | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂ (gas, 1 atm), 10% Pd/C (5-10 mol%) | Methanol (MeOH) or Ethanol (EtOH) | Room Temp. (20-25°C) | 2-16 h | >95% | Most common and cleanest method. Catalyst is flammable. |

| Transfer Hydrogenation | Ammonium formate (HCOONH₄) or Cyclohexene, 10% Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temp. to 50°C | 1-6 h | >90% | Avoids the use of H₂ gas; convenient for standard lab setups.[4] |

| Acidolysis | 33% HBr in Acetic Acid (HBr/AcOH) | Acetic Acid (AcOH) or Dichloromethane (DCM) | Room Temp. (20-25°C) | 30-60 min | 85-95% | Fast and effective.[3] Strong acid can affect other acid-labile groups. |

| Lewis Acid-Mediated | Aluminum chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp. (20-25°C) | 1-3 h | High | Offers good functional group tolerance, avoiding reduction of other groups.[5] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This is the most widely used protocol for Z-group deprotection due to its high yield and clean byproducts.

Materials:

-

Nε-Z-L-lysine methyl ester

-

10% Palladium on carbon (Pd/C)

-

Methanol (ACS grade or anhydrous)

-

Hydrogen gas (H₂) balloon or supply

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask, add Nε-Z-L-lysine methyl ester (1.0 eq).

-

Solvent Addition: Dissolve the substrate in methanol (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of inert gas. Caution: Pd/C is pyrophoric and may ignite in the presence of solvent and air.

-

Hydrogenation: Seal the flask and purge the system with an inert gas. Then, evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales, a hydrogenation apparatus (e.g., Parr shaker) is recommended.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours).

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting lysine methyl ester is often of high purity and may not require further purification. If necessary, it can be purified by crystallization or column chromatography.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is a convenient alternative to using hydrogen gas.

Materials:

-

Nε-Z-L-lysine methyl ester

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (ACS grade)

Procedure:

-

Reaction Setup: Dissolve Nε-Z-L-lysine methyl ester (1.0 eq) in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.

-

Reagent Addition: Add ammonium formate (3-5 eq) portion-wise to the stirred suspension. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-50°C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-6 hours).

-

Work-up and Purification: Follow steps 6-8 from Protocol 1.

Protocol 3: Acidolysis using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to catalytic hydrogenation.

Materials:

-

Nε-Z-L-lysine methyl ester

-

33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: Dissolve Nε-Z-L-lysine methyl ester (1.0 eq) in a minimal amount of glacial acetic acid if necessary, or use it directly if it's an oil.

-

Reagent Addition: Add 33% HBr in acetic acid (2-4 eq) to the substrate at room temperature with stirring.

-

Reaction Monitoring: The reaction is typically rapid, often completing within 30-60 minutes. Monitor by TLC or LC-MS.

-

Work-up: Once complete, precipitate the product hydrobromide salt by adding the reaction mixture dropwise to a large volume of cold, stirred anhydrous diethyl ether.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove residual acetic acid and byproducts.

-

Drying: Dry the product under vacuum to yield the lysine methyl ester as its hydrobromide salt.

Visualized Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for catalytic hydrogenation and the simplified reaction mechanism.

Caption: Experimental workflow for Z-group deprotection via hydrogenation.

Caption: Simplified reaction mechanism for catalytic hydrogenolysis of the Z-group.

References

Application Notes and Protocols for Dipeptide Synthesis using H-Lys(Z)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, the synthesis of dipeptides serves as a fundamental step in the construction of more complex peptide-based therapeutics, diagnostic agents, and research tools. H-Lys(Z)-OMe.HCl, or Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a critical building block in this process. Its structure incorporates a protected α-amino group (as a hydrochloride salt), a protected ε-amino group with a benzyloxycarbonyl (Z) group, and a C-terminal methyl ester, making it an ideal candidate for solution-phase peptide synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of dipeptides utilizing this compound. It is intended to guide researchers through the coupling, deprotection, and purification steps, ensuring high yield and purity of the final dipeptide product.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in dipeptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₄·HCl | |

| Molecular Weight | 330.81 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥97.5% | |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | |

| Storage | Store at -20°C to -80°C for long-term stability. | [1] |

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the synthesis of a model dipeptide, Boc-Ala-Lys(Z)-OMe, using this compound and Boc-protected alanine (Boc-Ala-OH).

Coupling of Boc-Ala-OH with this compound

This protocol details the formation of the peptide bond between Boc-Ala-OH and this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent and 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

Materials:

-

Boc-Ala-OH

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of DCM and a minimum amount of DMF to ensure complete dissolution.

-

Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes.

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the Boc-Ala-OH solution to 0°C in an ice bath.

-

Add EDC (1.2 eq) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0°C.

-

Add the activated Boc-Ala-OH solution to the neutralized H-Lys(Z)-OMe solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-Lys(Z)-OMe.

Purification of the Protected Dipeptide

The crude dipeptide is purified using silica gel column chromatography.

Materials:

-

Crude Boc-Ala-Lys(Z)-OMe

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude dipeptide in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Boc-Ala-Lys(Z)-OMe.

Deprotection of the Dipeptide

This protocol describes the sequential removal of the Boc and Z protecting groups, as well as the hydrolysis of the methyl ester.

a) Boc Group Deprotection:

-

Dissolve the purified Boc-Ala-Lys(Z)-OMe in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual TFA, yielding H-Ala-Lys(Z)-OMe.TFA.

b) Methyl Ester Hydrolysis:

-

Dissolve the H-Ala-Lys(Z)-OMe.TFA in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield H-Ala-Lys(Z)-OH.

c) Z Group Deprotection (Catalytic Hydrogenation):

-

Dissolve the H-Ala-Lys(Z)-OH in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final deprotected dipeptide, H-Ala-Lys-OH.

Quantitative Data Summary

The following table provides representative data for the synthesis of the model dipeptide. Actual results may vary depending on the specific amino acids and reaction conditions used.

| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |

| Coupling | Boc-Ala-Lys(Z)-OMe | This compound & Boc-Ala-OH | 85-95 | >95 (after purification) | TLC, HPLC, NMR |

| Boc Deprotection | H-Ala-Lys(Z)-OMe.TFA | Boc-Ala-Lys(Z)-OMe | >95 (crude) | - | TLC |

| Ester Hydrolysis | H-Ala-Lys(Z)-OH | H-Ala-Lys(Z)-OMe.TFA | 90-98 | >95 (after workup) | TLC, HPLC |

| Z Deprotection | H-Ala-Lys-OH | H-Ala-Lys(Z)-OH | >95 | >98 (after purification) | HPLC, Mass Spec |

Experimental Workflow and Logic

The synthesis of dipeptides using this compound follows a logical progression of protection, coupling, and deprotection steps. This workflow is designed to ensure the specific formation of the desired peptide bond while preventing unwanted side reactions.

References

Enzymatic Cleavage of C-Terminal Methyl Esters in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, particularly in solution-phase strategies, the protection of the C-terminal carboxylic acid is a critical step to ensure controlled, stepwise elongation of the peptide chain. Methyl esters are a common and convenient choice for this purpose. However, their removal (deprotection) via conventional chemical methods, such as alkaline saponification, presents significant challenges. These methods can induce side reactions like the hydrolysis of sensitive side-chain amides (e.g., in asparagine and glutamine), cleavage of base-labile protecting groups, and a notable risk of racemization at the C-terminal amino acid.[1]

Chemoenzymatic synthesis offers a mild and highly selective alternative for the deprotection of C-terminal esters.[2] Proteolytic enzymes, under carefully controlled conditions, can exhibit significant esterase activity while minimizing their inherent amidase (peptide bond-cleaving) activity.[1] This approach leverages the high stereoselectivity of enzymes, virtually eliminating the risk of racemization and preserving the integrity of sensitive amino acid residues.[2] The use of enzymes operates under mild, aqueous conditions (often near neutral pH and physiological temperatures), enhancing the "green chemistry" profile of the synthesis process.[2][3]

This document provides detailed application notes and protocols for the enzymatic cleavage of C-terminal methyl esters using common proteases, aimed at researchers in peptide chemistry and drug development.

Enzymes for C-Terminal Methyl Ester Cleavage

Several proteases have been successfully employed for the selective hydrolysis of peptide esters. The choice of enzyme is dictated by the amino acid residue at the C-terminus of the peptide, as enzyme activity is highly sequence-specific.

-

α-Chymotrypsin : This serine protease exhibits strong specificity for cleaving peptide bonds and esters C-terminal to large hydrophobic and aromatic amino acids, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[4][5] Its activity can be modulated by reaction conditions to favor esterolysis over proteolysis.

-

Subtilisin : A serine endopeptidase from Bacillus species, subtilisin has a broad substrate specificity but is effective in hydrolyzing esters.[6][7] It has been shown to be particularly useful in organic solvents or aqueous-organic mixtures, which can help suppress its proteolytic activity.[8]

-

Papain : A cysteine protease from papaya, papain is known to catalyze peptide bond formation and hydrolysis.[8] It preferentially acts on residues following a hydrophobic unit and can be used for ester cleavage under controlled conditions.[9]

-

Thermitase, Porcine Liver Esterase (PLE), and Carboxypeptidase A : These enzymes have also been investigated for the hydrolysis of tri- and tetrapeptide esters, expanding the toolkit available for selective C-terminal deprotection.[1]

Key Considerations for Successful Cleavage